AM4113
AM4113
AM4113 is a cannabinoid receptor 1 (CB1)-selective neutral antagonist that binds to CB1 and CB2 with Ki values of 0.89 and 92 nM, respectively. In rats, it has been shown to reduce food intake and food-reinforced behavior, such as time spent feeding, thereby reducing weight gain without inducing nausea. This compound has also been used to study the abuse-related effects of nicotine, as well as the effects of nicotine on anxiety and depressive-like behavior in rats.
AM4113 is a cannabinoid receptor 1 (CB1)-selective antagonist.
AM4113 is a cannabinoid receptor 1 (CB1)-selective antagonist.
Brand Name:
Vulcanchem
CAS No.:
614726-85-1
VCID:
VC0518268
InChI:
InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)
SMILES:
CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H12Cl3N3O
Molecular Weight:
380.7 g/mol
AM4113
CAS No.: 614726-85-1
Cat. No.: VC0518268
Molecular Formula: C17H12Cl3N3O
Molecular Weight: 380.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AM4113 is a cannabinoid receptor 1 (CB1)-selective neutral antagonist that binds to CB1 and CB2 with Ki values of 0.89 and 92 nM, respectively. In rats, it has been shown to reduce food intake and food-reinforced behavior, such as time spent feeding, thereby reducing weight gain without inducing nausea. This compound has also been used to study the abuse-related effects of nicotine, as well as the effects of nicotine on anxiety and depressive-like behavior in rats. AM4113 is a cannabinoid receptor 1 (CB1)-selective antagonist. |
|---|---|
| CAS No. | 614726-85-1 |
| Molecular Formula | C17H12Cl3N3O |
| Molecular Weight | 380.7 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) |
| Standard InChI Key | BBUKVPCUOHFAQN-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
| Appearance | Solid powder |
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